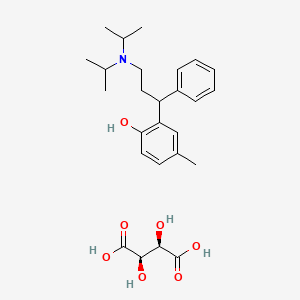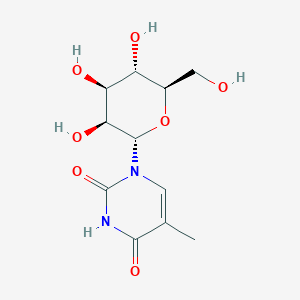
(S)-4-Benzyl-2-(difluoro(naphthalen-2-yloxy)methyl)-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Benzyl-2-(difluoro(naphthalen-2-yloxy)methyl)-4,5-dihydrooxazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a difluoromethyl group attached to a naphthalene ring, which is further connected to a dihydrooxazole ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-2-(difluoro(naphthalen-2-yloxy)methyl)-4,5-dihydrooxazole typically involves multiple steps, starting from readily available precursors. One common approach includes the difluoromethylation of a naphthalene derivative, followed by the formation of the oxazole ring through cyclization reactions. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to achieve efficient and cost-effective synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-Benzyl-2-(difluoro(naphthalen-2-yloxy)methyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can be further utilized in different applications, depending on their chemical properties .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S)-4-Benzyl-2-(difluoro(naphthalen-2-yloxy)methyl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches and drug development .
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structural features may contribute to its activity against specific biological targets, making it a promising candidate for further investigation .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties can be harnessed to create new products with enhanced performance characteristics .
Wirkmechanismus
The mechanism of action of (S)-4-Benzyl-2-(difluoro(naphthalen-2-yloxy)methyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group plays a crucial role in modulating the compound’s activity, influencing its binding affinity and selectivity. The pathways involved in its mechanism of action are complex and may include various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (S)-4-Benzyl-2-(difluoro(naphthalen-2-yloxy)methyl)-4,5-dihydrooxazole include other difluoromethylated naphthalene derivatives and oxazole-containing molecules. Examples include:
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Di(naphthalen-2-yl)sulfane
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both difluoromethyl and oxazole groups.
Eigenschaften
Molekularformel |
C21H17F2NO2 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
(4S)-4-benzyl-2-[difluoro(naphthalen-2-yloxy)methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C21H17F2NO2/c22-21(23,26-19-11-10-16-8-4-5-9-17(16)13-19)20-24-18(14-25-20)12-15-6-2-1-3-7-15/h1-11,13,18H,12,14H2/t18-/m0/s1 |
InChI-Schlüssel |
LYKHNGRAABKDPJ-SFHVURJKSA-N |
Isomerische SMILES |
C1[C@@H](N=C(O1)C(OC2=CC3=CC=CC=C3C=C2)(F)F)CC4=CC=CC=C4 |
Kanonische SMILES |
C1C(N=C(O1)C(OC2=CC3=CC=CC=C3C=C2)(F)F)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12840239.png)

![3'-Acetyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12840247.png)









![1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine](/img/structure/B12840312.png)

